Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

Beschreibung

Chemical Identity and Nomenclature

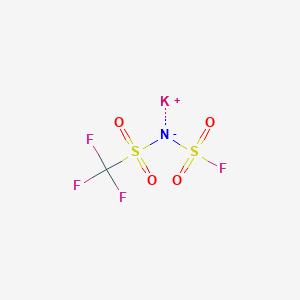

This compound is characterized by the Chemical Abstracts Service registry number 860653-59-4, establishing its unique chemical identity within the global chemical database system. The compound possesses the molecular formula CF₄KNO₄S₂ with a molecular weight of 269.23 grams per mole, reflecting its complex fluorinated structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being potassium (fluorosulfonyl)(trifluoromethanesulfonyl)azanide.

The structural complexity of this compound is evident in its Simplified Molecular Input Line Entry System representation: [K+].FC(F)(F)S(=O)(=O)[N-]S(F)(=O)=O. This notation reveals the ionic nature of the compound, comprising a potassium cation paired with the distinctive asymmetric bis-sulfonimide anion. The anion component features two different sulfonyl groups: one bearing a trifluoromethyl substituent and another containing a single fluorine atom directly bonded to the sulfur center.

The compound exhibits several synonymous designations in chemical literature and commercial applications. These alternative names include potassium fluorosulfonyl trifluoromethanesulfonyl imide and various abbreviated forms that reflect different aspects of its chemical structure. The European Community number 834-430-2 provides additional regulatory identification for this compound within European chemical management systems.

Physical characterization reveals that this compound appears as a white crystalline powder at standard conditions. The compound demonstrates a melting point of approximately 101 degrees Celsius, indicating moderate thermal stability suitable for various processing applications. Storage recommendations specify maintenance under inert gas conditions with protection from moisture, reflecting the compound's sensitivity to environmental conditions.

Historical Development in Sulfonimide Chemistry

The emergence of this compound represents a significant milestone in the evolutionary development of sulfonimide-based materials for electrochemical applications. The foundational work in sulfonimide chemistry can be traced to the pioneering research of Armand and Moursli, who first proposed the bis(trifluoromethanesulfonyl)imide anion as a countercharge component in electrolyte salt formulations. This initial breakthrough established the conceptual framework that would eventually lead to more sophisticated asymmetric sulfonimide variants.

The development trajectory of sulfonimide chemistry has been driven by the recognition that these compounds possess unique properties including superior chemical and thermal stability, enhanced structural flexibility, and favorable electrochemical characteristics. The bis(trifluoromethanesulfonyl)imide anion demonstrated remarkable potential due to its delocalized negative charge distribution and exceptional stability under demanding operational conditions. However, the symmetric nature of this initial compound prompted researchers to explore asymmetric variants that could offer additional performance advantages.

Research efforts in the early 2000s began investigating the potential benefits of incorporating different functional groups within the sulfonimide framework. The concept of asymmetric sulfonimides emerged from theoretical studies suggesting that different substituents on each sulfur center could provide enhanced control over ion mobility and coordination behavior. This theoretical foundation led to systematic investigations of compounds featuring combinations of different fluorinated groups, ultimately resulting in the development of fluorosulfonyl-containing variants.

The specific development of this compound emerged from comprehensive research programs focused on optimizing the balance between electrochemical performance and synthetic accessibility. Comparative studies revealed that the asymmetric nature of this compound provides distinct advantages in terms of conformational flexibility and ion coordination behavior compared to symmetric alternatives. The presence of both fluorosulfonyl and trifluoromethanesulfonyl groups creates unique opportunities for fine-tuning the compound's properties through selective modification of either functional group.

Recent computational investigations have provided detailed insights into the conformational behavior of these asymmetric sulfonimides. Studies utilizing quantum-chemical calculations have demonstrated that the fluorosulfonyl trifluoromethanesulfonyl imide anion exhibits more low-energy conformers compared to symmetric counterparts, with this increased conformational diversity contributing to enhanced flexibility in electrolyte formulations. These findings have validated the strategic approach of developing asymmetric sulfonimide compounds and have provided guidance for future structural modifications.

Position Within Fluorinated Electrolyte Salt Taxonomy

This compound occupies a distinctive position within the comprehensive taxonomy of fluorinated electrolyte salts, representing an advanced class of asymmetric sulfonimide compounds that bridge traditional symmetric designs with next-generation materials engineering approaches. The broader classification system for fluorinated electrolyte salts encompasses multiple structural families, including hexafluorophosphates, tetrafluoroborates, and various sulfonimide derivatives, each characterized by specific performance attributes and application domains.

Within the sulfonimide subfamily, compounds are primarily categorized based on the nature and symmetry of their constituent functional groups. The most established category comprises symmetric bis-sulfonimides, exemplified by bis(trifluoromethanesulfonyl)imide and bis(fluorosulfonyl)imide derivatives. These compounds have demonstrated excellent performance characteristics and have achieved widespread commercial adoption in various electrochemical applications. However, the symmetric nature of these compounds imposes certain limitations on their tunability and optimization potential.

The asymmetric sulfonimide category, which includes this compound, represents a more sophisticated approach to molecular design that enables precise control over compound properties through selective modification of individual functional groups. This design philosophy allows researchers to independently optimize different aspects of compound behavior, such as ion mobility, coordination strength, and thermal stability, without compromising other critical performance parameters.

Comparative analysis within this taxonomic framework reveals that this compound exhibits unique characteristics that distinguish it from both symmetric and other asymmetric variants. The compound demonstrates intermediate binding strength with lithium cations compared to purely symmetric alternatives, with complexation energies that are slightly weaker than those observed for bis(trifluoromethanesulfonyl)imide but stronger than some other asymmetric variants. This intermediate position provides valuable flexibility in electrolyte formulation strategies.

The structural asymmetry of this compound also influences its conformational behavior in ways that have significant implications for its classification and application potential. Computational studies have revealed that this compound exhibits an increased number of possible ion-pair structures compared to symmetric alternatives, reflecting the enhanced diversity of coordination modes available to the asymmetric anion. This structural diversity translates into improved adaptability in various electrolyte environments and enhanced compatibility with different electrode materials.

The taxonomic position of this compound also reflects evolving trends in electrolyte salt development toward increasingly sophisticated molecular architectures that can address specific performance requirements. The ability to incorporate different functional groups within a single anion structure provides unprecedented opportunities for customization and optimization, positioning asymmetric sulfonimides as a platform technology for future electrolyte innovations. This evolutionary trajectory suggests that compounds like this compound will play increasingly important roles in advancing the capabilities of next-generation energy storage systems.

Eigenschaften

IUPAC Name |

potassium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBHGOLFXVHBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860653-59-4 | |

| Record name | Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Principles of Imide Synthesis

Imides, including those with fluorosulfonyl and trifluoromethanesulfonyl groups, are typically synthesized through reactions involving sulfonyl halides and amines or amides. The preparation of related compounds like bis(fluorosulfonyl)imide involves several steps, including the reaction of chlorosulfonic acid with chlorosulfonyl isocyanate to form bis(chlorosulfonyl)imide, followed by fluorination with hydrogen fluoride to obtain bis(fluorosulfonyl)imide.

Challenges and Considerations

Environmental Impact : The use of chlorosulfonic acid and hydrogen fluoride poses environmental concerns due to the potential release of harmful gases like SO2 and HCl. Efforts to minimize waste and optimize reactions are crucial.

Yield and Purity : Achieving high yields and purity is essential for industrial applications. This may involve optimizing reaction conditions and purification methods.

Data and Research Findings

Given the lack of specific data on potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide, we can look at related compounds for insights:

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluorosulfonyl or trifluoromethanesulfonyl groups are replaced by other nucleophiles.

Neutralization: It can react with acids to form neutral salts.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include tertiary amines, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imides, while neutralization reactions produce neutral salts .

Wissenschaftliche Forschungsanwendungen

Electrolytes for Energy Storage

One of the primary applications of potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide is as an electrolyte in lithium-ion batteries . The compound enhances the efficiency and lifespan of these batteries due to its superior chemical and thermal stability. Research indicates that sulfonimide salts, including this compound, exhibit high ionic conductivity and electrochemical stability, making them suitable for use in advanced battery technologies.

Case Study: Battery Performance

A study published in Nature Energy highlighted the use of this compound as an electrolyte in solid-state lithium batteries. The results demonstrated improved charge-discharge cycles compared to traditional electrolytes, thus enhancing overall battery performance .

Fluorinated Chemical Synthesis

This compound is extensively utilized in the synthesis of fluorinated chemicals , which are crucial in pharmaceuticals and agrochemicals. The unique properties imparted by fluorination improve the efficacy of these compounds, making them more effective in various applications.

Data Table: Properties of Fluorinated Compounds

| Compound Type | Application Area | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Increased bioavailability |

| Agrochemicals | Pesticides | Enhanced efficacy against pests |

| Specialty Chemicals | Industrial processes | Improved thermal stability |

Advanced Coatings

This compound is employed in creating advanced coatings that offer superior corrosion resistance and thermal stability. These coatings are particularly valuable in the aerospace and automotive industries, where durability and reliability are paramount.

Case Study: Aerospace Applications

Research conducted by a consortium of aerospace manufacturers demonstrated that coatings developed using this compound significantly outperformed conventional coatings under extreme conditions, leading to longer-lasting protective layers on aircraft components .

Polymer Additives

In polymer formulations, this compound acts as an additive that enhances thermal and mechanical properties. This application is beneficial for manufacturers aiming to improve product performance across various sectors.

Data Table: Polymer Performance Enhancements

| Property | Without Additive | With Potassium Salt |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Processability | Difficult | Improved |

Research in Catalysis

The compound is also explored for its potential in catalytic processes . Its unique structure allows for efficient chemical reactions while reducing environmental impact, making it a subject of interest for green chemistry initiatives.

Case Study: Catalytic Efficiency

A recent publication detailed experiments where this compound was used as a catalyst in organic reactions. The findings indicated a marked increase in reaction rates and yields compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates . The compound’s molecular targets and pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Features

- K[FTFSI] vs. Potassium Bis(trifluoromethanesulfonyl)imide (K[TFSI]) :

K[FTFSI] shares a similar orthorhombic crystal structure (space group: Pbcn) with K[TFSI], as both exhibit layered cationic and anionic arrangements . However, the asymmetry in K[FTFSI] reduces lattice energy compared to symmetric K[TFSI], enhancing ionic mobility and fluidity in IL-based electrolytes . - K[FTFSI] vs. Potassium Bis(fluorosulfonyl)imide (K[FSI]) :

The trifluoromethyl group in K[FTFSI] provides greater steric bulk and electron-withdrawing effects than K[FSI], which contains two smaller fluorosulfonyl groups. This difference influences anion-cation interactions and solvation behavior in electrolytes .

Electrochemical Stability

- K[FTFSI] exhibits an electrochemical stability window of ~3.8 V vs. Li/Li+, comparable to K[TFSI] . However, the fluorosulfonyl group in K[FTFSI] may enhance solid-electrolyte interphase (SEI) formation at electrodes, similar to K[FSI], which promotes C-N-rich SEI layers for improved cycling stability .

- In ILs, bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anions generally show higher electrochemical stability than [FSI]⁻ . K[FTFSI], as a hybrid, likely balances stability and SEI-enhancing properties.

Ionic Conductivity and Solubility

- Ionic Mobility : The asymmetric [FTFSI]⁻ anion reduces lattice energy, improving fluidity and ionic conductivity in ILs. For example, DEME[FTFSI] (an IL with the same anion) demonstrates superior fluidity compared to symmetric analogs .

- Solubility : K[FTFSI] and K[TFSI] exhibit high solubility in organic solvents (e.g., carbonates and ethers), making them suitable for high-concentration electrolytes (HCEs) .

Battery Performance

- Dual-Ion Batteries (DIBs) : K[FTFSI] is compatible with graphite cathodes, enabling reversible anion intercalation (e.g., FTFSI⁻, TFSI⁻, FSI⁻) .

- Potassium-Ion Batteries (PIBs) : K[FSI] and K[TFSI] are widely used in PIB HCEs, but K[FSI] is prone to hydrolysis, generating corrosive HF. K[FTFSI] may mitigate this issue due to its trifluoromethyl group’s hydrolytic stability .

Comparative Data Tables

Table 1: Structural and Electrochemical Properties

Table 2: Application Performance

Key Research Findings

Asymmetry Advantage : The hybrid [FTFSI]⁻ anion combines the thermal/chemical stability of [TFSI]⁻ with the SEI-enhancing properties of [FSI]⁻, making it versatile for high-voltage and high-energy-density systems .

Synthetic Flexibility : K[FTFSI] can be derived from cost-effective precursors like H[ClTFSI], enabling scalable production .

Limitations : While K[FTFSI] improves fluidity, its synthesis complexity and higher cost compared to K[TFSI] may hinder commercialization.

Biologische Aktivität

Potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide, often abbreviated as K[FTFSI], is a compound that has gained attention in various fields, particularly in electrochemistry and materials science. This article provides a detailed overview of its biological activity, focusing on its interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

K[FTFSI] is characterized by its unique anionic structure, which includes both fluorosulfonyl and trifluoromethanesulfonyl groups. This combination contributes to its stability and reactivity in various environments. The compound is typically synthesized through a series of reactions involving chlorosulfonic acid and potassium fluoride, yielding high-purity salts suitable for further applications .

Electrochemical Stability

One of the key aspects of K[FTFSI] is its electrochemical stability, which has implications for its biological interactions. Studies have shown that the electrochemical stability window (ESW) of K[FTFSI] can range significantly depending on temperature and the presence of other ions. For instance, the ESW has been measured between 4.1 to 6.1 V under different conditions, indicating its potential for use in high-performance battery systems .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of K[FTFSI]. Preliminary studies suggest low toxicity levels at certain concentrations; however, comprehensive studies are needed to evaluate long-term effects and potential cytotoxicity in various cell lines.

Electrolyte Applications

In one notable study, K[FTFSI] was utilized as an electrolyte in quasi-solid-state batteries. The results demonstrated enhanced ionic conductivity (0.1–1.0 mS cm) at elevated temperatures (30-80 °C), suggesting that the compound can effectively support electrochemical processes without significant degradation or toxicity concerns .

Interaction with Ionic Liquids

K[FTFSI] has also been studied in conjunction with ionic liquids, where it exhibited favorable interactions that improved the overall stability of the electrolyte system. The presence of K[FTFSI] contributed to a more robust electrochemical performance, which could be beneficial for applications requiring high stability under varying conditions .

Data Summary

| Property | Value/Observation |

|---|---|

| Electrochemical Stability Window | 4.1 - 6.1 V |

| Ionic Conductivity | 0.1 - 1.0 mS cm at 30-80 °C |

| Toxicity Level | Low toxicity at specific concentrations |

Q & A

Q. How to design accelerated aging tests for this compound-based electrolytes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.